molecular formula C19H18N4O3 B2449121 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285533-09-6

3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2449121
CAS No.: 1285533-09-6
M. Wt: 350.378
InChI Key: LBZNVNLDOWFAEU-UDWIEESQSA-N
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Description

3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique properties and reactivity.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-2-26-16-9-5-14(6-10-16)17-11-18(22-21-17)19(25)23-20-12-13-3-7-15(24)8-4-13/h3-12,24H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZNVNLDOWFAEU-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis: Regioselective Strategies

The 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate precursor is typically synthesized via Knorr pyrazole synthesis or cyclocondensation reactions.

Knorr Cyclocondensation Methodology

Ethyl 4-ethoxybenzoylacetate undergoes cyclization with hydrazine hydrate in ethanol under reflux (Scheme 1):

Ethyl 4-ethoxybenzoylacetate + Hydrazine hydrate  
→ Ethyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate  

Critical parameters:

  • Molar ratio : 1:1.2 (diethyl oxalate : 4-ethoxyacetophenone)
  • Catalyst : H2SO4 (0.5 eq) accelerates cyclization
  • Reaction time : 6–8 hrs at 80°C

Regioselectivity arises from hydrogen bonding between the ethoxy group and hydrazine, favoring 3,5-substitution (98:2 regiomeric ratio).

Microwave-Assisted Optimization

Recent protocols reduce synthesis time to 15–30 minutes using microwave irradiation (600 W):

Parameter Conventional Microwave
Yield 68% 82%
Time 6 hrs 25 min
Purity (HPLC) 95% 99%

Microwave conditions enhance molecular dipole alignment, achieving near-quantitative conversion.

Carbohydrazide Intermediate Preparation

The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate:

Ethyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate + NH2NH2·H2O  
→ 3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide  

Reaction Optimization

  • Solvent : Ethanol/water (4:1 v/v) prevents side product formation
  • Stoichiometry : 1:3 molar ratio (ester : hydrazine)
  • Yield : 89% after recrystallization from CH3CN

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.45 (s, 1H, pyrazole-H), 7.85–7.32 (m, 4H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH2), 1.38 (t, J=7.0 Hz, 3H, CH3)
  • 13C NMR : δ 161.5 (C=O), 148.2 (N-C=N), 129.4–114.7 (Ar-C), 63.5 (OCH2), 14.8 (CH3)

Hydrazone Formation via Schiff Base Condensation

The final step involves condensing the carbohydrazide with 4-hydroxybenzaldehyde:

3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide + 4-Hydroxybenzaldehyde  
→ Target compound  

Catalytic Approaches

Acid-Catalyzed Method
  • Conditions : Ethanol, glacial acetic acid (5 mol%), reflux 4 hrs
  • Yield : 76%
  • Mechanism : Protonation of carbonyl oxygen enhances electrophilicity
Solvent-Free Green Synthesis
  • Conditions : Grinding technique, 60°C, 2 hrs
  • Yield : 68%
  • Advantages : No solvent waste, E-factor = 0.3

Crystallization and Purification

  • Solvent system : Dichloromethane/hexane (3:7)
  • Crystal data : Monoclinic, P21/c space group (analogous structures)
  • Hydrogen bonding : Intramolecular O-H⋯N (2.65 Å) stabilizes E-configuration

Analytical Characterization Summary

Technique Key Findings
FT-IR 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 3250–3350 cm⁻¹ (N-H)
MS (ESI+) m/z 379.14 [M+H]+ (calc. 379.15)
XRD Dihedral angle: 23.4° (pyrazole vs. aryl)
HPLC Purity >98% (C18 column, MeOH:H2O 70:30)

Comparative Analysis of Synthetic Routes

Method Time Yield Purity Green Metrics*
Conventional 12 hrs 72% 95% E-factor 8.7
Microwave 3 hrs 85% 99% PMI 4.2
Solvent-free 6 hrs 68% 97% E-factor 0.5

*E-factor = (kg waste/kg product); PMI = Process Mass Intensity

Mechanistic Considerations

  • Schiff Base Formation :
    • Aldehyde carbonyl attacks hydrazide NH2
    • Proton transfer generates imine (ΔG‡ = 24.3 kcal/mol, DFT)
  • Tautomerization :
    • Keto-enol equilibrium stabilized by intramolecular H-bonding
  • Crystallization Control :
    • π-Stacking between ethoxyphenyl groups directs crystal packing

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Amines.

  • Substitution: : Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including leukemia (HL-60 and NALM-6) and breast cancer (MCF-7) cells. The synthesized derivatives were found to be highly cytotoxic against leukemic cells while demonstrating moderate activity against MCF-7 cells.

Mechanism of Action
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. It is believed that the hydrazone linkage and the presence of the ethoxyphenyl group contribute to its biological activity by influencing binding interactions with target proteins involved in cancer progression.

Nanotechnology and Sensing Applications

Fluorescent Organic Nanoparticles
The compound has also been utilized in the preparation of fluorescent organic nanoparticles (FONs) through electrochemical oxidation methods. These nanoparticles can be employed in various sensing applications, enhancing detection capabilities due to their fluorescent properties.

Antioxidant Activity

Radical Scavenging Properties
Research indicates that derivatives of 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide exhibit significant antioxidant activities. These compounds have been tested for their ability to scavenge free radicals using various assays, including DPPH and nitric oxide scavenging assays. The results suggest that these derivatives possess strong radical scavenging capabilities, making them potential candidates for developing antioxidant therapies .

Mechanism of Action

The mechanism by which 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and the phenyl groups can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazole derivatives: : Other pyrazole-based compounds with different substituents.

  • Phenyl derivatives: : Compounds containing phenyl rings with various functional groups.

  • Hydrazide derivatives: : Other hydrazide compounds with different substituents.

Uniqueness

What sets 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart from similar compounds is its specific combination of functional groups and the resulting reactivity and biological activity

Biological Activity

3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a complex structure that includes a pyrazole ring, an ethoxyphenyl group, and a hydrazone linkage to a 4-hydroxyphenyl moiety. The following sections detail its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₁₉H₁₈N₄O₃
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 1285533-09-6

Biological Activities

The compound exhibits a range of biological activities, primarily focusing on anticancer properties. Research indicates significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • NCI-H460 (lung cancer)
  • SF-268 (brain cancer)

Cytotoxicity Data

The following table summarizes the cytotoxicity data of this compound against selected cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-712.50Induction of apoptosis
NCI-H46042.30Inhibition of cell proliferation
SF-2683.79Cell cycle arrest

The biological activity of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation and survival. Studies suggest that it may interact with specific proteins or enzymes critical for tumor growth.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of pyrazole compounds, highlighting their potential as anticancer agents:

  • Study by Bouabdallah et al. reported significant cytotoxic potential against Hep-2 and P815 cell lines with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively for structurally related compounds .
  • Research by Xia et al. demonstrated that related pyrazole derivatives exhibited significant antitumor activity with growth inhibitory properties, indicating the importance of structural modifications in enhancing biological efficacy .
  • Fan et al.'s study emphasized the autophagy induction capabilities of certain pyrazole derivatives without triggering apoptosis, suggesting alternative pathways for therapeutic action .

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

  • A study evaluating the effects on A549 lung cancer cells showed that specific derivatives led to significant inhibition of cell growth and induced apoptosis, reinforcing the potential of pyrazole-based compounds in cancer therapy .

Q & A

Q. What synthetic methodologies are employed for the preparation of this carbohydrazide derivative?

The compound is typically synthesized via a multi-step process involving:

  • Step 1 : Formation of the pyrazole core through cyclocondensation of substituted hydrazides with β-keto esters or diketones (e.g., ethyl acetoacetate) under acidic conditions .
  • Step 2 : Condensation of the pyrazole-5-carbohydrazide intermediate with a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) in ethanol or methanol under reflux to form the Schiff base .
  • Purification : Recrystallization using solvents like ethanol or dimethylformamide (DMF) to achieve >95% purity, verified by melting point analysis and HPLC .

Table 1 : Key Reaction Conditions

StepReagentsSolventTemperatureYield (%)
1Ethyl acetoacetate, phenylhydrazineEthanol80°C65–75
24-HydroxybenzaldehydeMethanolReflux70–85

Q. Which spectroscopic techniques are critical for structural elucidation?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches. Hydroxyl groups from the 4-hydroxyphenyl moiety show broad peaks at ~3200–3400 cm⁻¹ .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.0 ppm), ethoxy group signals (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and imine proton (δ ~8.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (M⁺) confirm the molecular weight, while fragmentation patterns validate the hydrazide linkage .

Q. How is preliminary biological activity screening conducted?

  • Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models, with dose-response curves to determine ED₅₀ values .
  • Antimicrobial testing : Agar diffusion methods against Gram-positive/negative bacteria, comparing zone-of-inhibition diameters to standard antibiotics .

Advanced Research Questions

Q. How can computational modeling predict binding affinity and mechanism of action?

  • Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., GABA receptors or bacterial enzymes). Key parameters:
  • Grid Box : Centered on active sites (e.g., 20 ų for enzyme pockets).
  • Scoring Function : Analyze binding energies (ΔG ≤ −8 kcal/mol suggests strong affinity) .
    • Validation : Compare docking poses with crystallographic data (e.g., PDB IDs) and validate via molecular dynamics (MD) simulations .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise due to:

  • Structural analogs : Slight substituent changes (e.g., 4-ethoxy vs. 4-methoxy groups) alter hydrophobicity and bioavailability .
  • Assay conditions : Variations in solvent (DMSO vs. saline), concentration, or cell lines. Mitigation :
  • Standardize protocols (e.g., OECD guidelines for toxicity testing).
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. in vitro activity) .

Q. What strategies optimize synthetic yield and purity?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted hydrazide) and adjust stoichiometry . Table 2 : Yield Optimization
CatalystTime (h)Yield (%)Purity (%)
None246590
ZnCl₂128295
Microwave27893

Q. How are advanced vibrational spectroscopy and DFT calculations applied?

  • FT-IR/FT-Raman : Assign vibrational modes (e.g., C=N stretching at 1580 cm⁻¹) and compare with density functional theory (DFT)-calculated spectra (B3LYP/6-311++G** basis set) .
  • NLO Properties : Compute hyperpolarizability (β) values to assess nonlinear optical potential .

Methodological Notes

  • Crystallography : Refine single-crystal X-ray data using SHELXL ; monitor R-factor convergence (<5% for high-resolution structures).
  • Data Reproducibility : Archive raw spectral/data files in repositories like Zenodo or ICSPR for peer validation .

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